molecular formula C4H6N2S B13030569 N-Methylisothiazol-3-amine

N-Methylisothiazol-3-amine

Cat. No.: B13030569
M. Wt: 114.17 g/mol
InChI Key: PTOSEJFVICJHJS-UHFFFAOYSA-N
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Description

N-Methylisothiazol-3-amine is an organic compound belonging to the isothiazole family. Isothiazoles are five-membered heterocyclic compounds containing both nitrogen and sulfur atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylisothiazol-3-amine can be synthesized through the cyclization of cis-N-methyl-3-thiocyanoacrylamide . This reaction involves the formation of a five-membered ring structure, incorporating nitrogen and sulfur atoms.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, ensuring the compound’s effectiveness in various applications .

Chemical Reactions Analysis

Types of Reactions: N-Methylisothiazol-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Scientific Research Applications

N-Methylisothiazol-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Methylisothiazol-3-amine involves the inhibition of life-sustaining enzymes, particularly those with thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: N-Methylisothiazol-3-amine stands out due to its specific structure, which allows for unique interactions with biological targets. Its ability to form mixed disulfides with thiol-containing enzymes makes it particularly effective as an antimicrobial agent .

Properties

Molecular Formula

C4H6N2S

Molecular Weight

114.17 g/mol

IUPAC Name

N-methyl-1,2-thiazol-3-amine

InChI

InChI=1S/C4H6N2S/c1-5-4-2-3-7-6-4/h2-3H,1H3,(H,5,6)

InChI Key

PTOSEJFVICJHJS-UHFFFAOYSA-N

Canonical SMILES

CNC1=NSC=C1

Origin of Product

United States

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